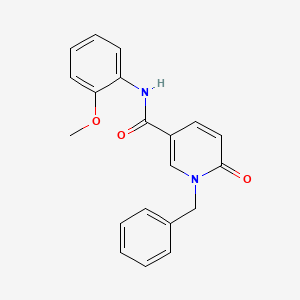
1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dihydropyridine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the dihydropyridine core, which can be synthesized via the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Formation of the Dihydropyridine Ring: The reaction mixture is heated under reflux conditions, often in the presence of a catalyst such as acetic acid, to form the dihydropyridine ring.
Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions at the desired positions.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would be designed to minimize waste and maximize efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form tetrahydropyridine derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives, depending on the reagents used.
科学研究应用
1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could make it useful in treating cardiovascular diseases such as hypertension and angina.
Pharmacology: The compound is investigated for its potential neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Biochemistry: It serves as a model compound for studying the interactions between dihydropyridine derivatives and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Molecular Targets and Pathways:
Calcium Channels: The primary target of the compound is the L-type calcium channels found in the cardiovascular system.
Signal Transduction Pathways: By modulating calcium influx, the compound can influence various signal transduction pathways involved in muscle contraction, neurotransmitter release, and gene expression.
相似化合物的比较
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: A dihydropyridine derivative with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its methoxyphenyl group, in particular, could influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects and side effect profiles.
属性
IUPAC Name |
1-benzyl-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)21-20(24)16-11-12-19(23)22(14-16)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTPEJARMOQPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)
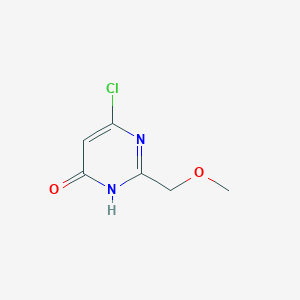
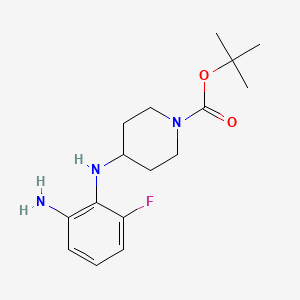
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2670215.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine](/img/structure/B2670218.png)
![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)

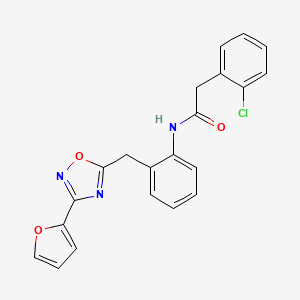
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
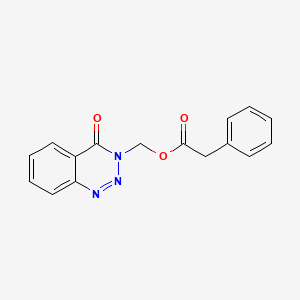
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
